molecular formula C17H18ClN5O2S B277411 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide

Katalognummer B277411
Molekulargewicht: 391.9 g/mol
InChI-Schlüssel: SCHPGIQLABZAEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide is a chemical compound that has garnered attention in the field of scientific research due to its potential applications in various areas.

Wirkmechanismus

The mechanism of action of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and have activity against various bacterial and fungal strains.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide in lab experiments is its potential as an anti-cancer agent. Additionally, its activity against various bacterial and fungal strains makes it a promising candidate for the development of new antimicrobial agents. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.

Zukünftige Richtungen

There are several future directions for the study of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide. One potential direction is the development of new anti-cancer agents based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as an anti-inflammatory and antimicrobial agent. Finally, studies are needed to optimize the synthesis method and improve the solubility of this compound in water for easier use in lab experiments.

Synthesemethoden

The synthesis of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-chlorophenyl hydrazine. The resulting compound is then reacted with ethyl acetoacetate to produce 3-(2-chlorophenyl)-1,2,4-oxadiazole. The final step involves the reaction of 3-(2-chlorophenyl)-1,2,4-oxadiazole with 5-propyl-1,3,4-thiadiazol-2-amine to form 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide.

Wissenschaftliche Forschungsanwendungen

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide has been studied for its potential applications in various areas of scientific research. One of the primary areas of interest is its potential as an anti-cancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines. Additionally, this compound has been studied for its potential as an anti-microbial agent, as it has been shown to have activity against various bacterial and fungal strains.

Eigenschaften

Produktname

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide

Molekularformel

C17H18ClN5O2S

Molekulargewicht

391.9 g/mol

IUPAC-Name

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C17H18ClN5O2S/c1-2-6-15-21-22-17(26-15)19-13(24)9-5-10-14-20-16(23-25-14)11-7-3-4-8-12(11)18/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,19,22,24)

InChI-Schlüssel

SCHPGIQLABZAEL-UHFFFAOYSA-N

SMILES

CCCC1=NN=C(S1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3Cl

Kanonische SMILES

CCCC1=NN=C(S1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.